6-Methoxy-4-methylbenzo[d]thiazol-2-amine
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Overview
Description
6-Methoxy-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 4th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-methyl-2-aminothiophenol with methoxy-substituted benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Methoxy-4-methylbenzo[d]thiazol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and pain signaling.
Comparison with Similar Compounds
- 4-Methylbenzo[d]thiazol-2-amine
- 6-Methoxybenzo[d]thiazol-2-amine
- 2-Amino-6-methoxybenzo[d]thiazole
Comparison: 6-Methoxy-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for specific applications .
Properties
IUPAC Name |
6-methoxy-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6(12-2)4-7-8(5)11-9(10)13-7/h3-4H,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCRZREAXBQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604688 |
Source
|
Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331679-72-2 |
Source
|
Record name | 6-Methoxy-4-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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